molecular formula C19H21BrN2O3 B244918 3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide

3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B244918
M. Wt: 405.3 g/mol
InChI Key: KPMUKRJNWKBKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and chromatin structure. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory and neuroprotective effects, and may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit specific enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the study of 3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Preclinical studies to determine the safety and efficacy of the compound in animal models.
3. Clinical trials to evaluate the safety and efficacy of the compound in humans.
4. Investigation of the potential applications of the compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
5. Development of novel analogs and derivatives of the compound with improved potency and selectivity.
Conclusion:
3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide is a promising compound with potential applications in medicinal chemistry and scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an important topic for further study. However, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis method.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-ethoxy-2-nitrobenzoic acid with 2-(4-morpholinyl)aniline in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies.

properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C19H21BrN2O3/c1-2-25-18-8-7-14(13-15(18)20)19(23)21-16-5-3-4-6-17(16)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23)

InChI Key

KPMUKRJNWKBKRW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Br

Origin of Product

United States

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